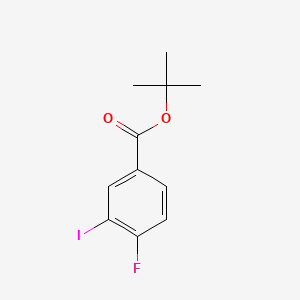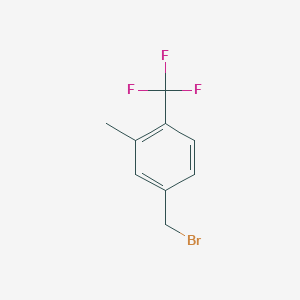
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a trifluoromethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-1-(trifluoromethyl)benzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of bromine and other reagents. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-(trifluoromethyl)benzene.
Reduction: Formation of 2-methyl-1-(trifluoromethyl)benzene.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethylbenzyl bromide: Similar structure but lacks the methyl group.
4-Bromobenzotrifluoride: Similar structure but lacks the bromomethyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both a bromomethyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and electronic properties, making it a valuable compound in various chemical syntheses and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrF3 |
|---|---|
Peso molecular |
253.06 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
AIGKEFBLTCMRAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
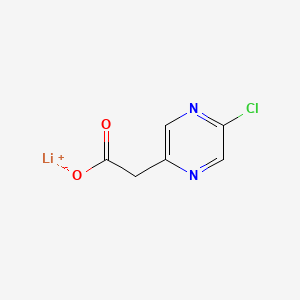
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)

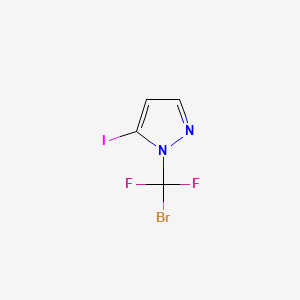
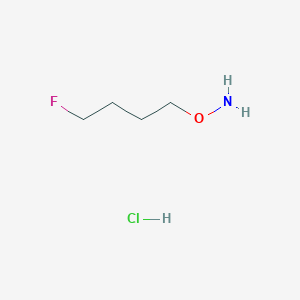
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)

![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
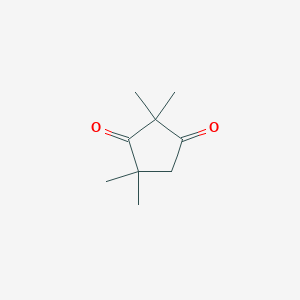
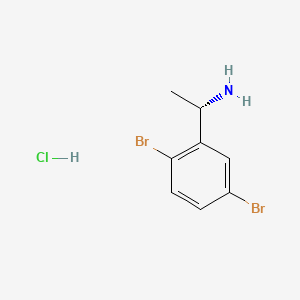
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
